BenchChemオンラインストアへようこそ!

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide

Hepatocellular Carcinoma Structure-Activity Relationship Halogen Substituent Effect

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic small molecule belonging to the indole-isoxazole carboxamide hybrid class. It is characterized by a distinctive 6-chloro-1H-indole moiety linked via an N1-ethyl spacer to a 3,5-dimethyl-4-isoxazolecarboxamide pharmacophore.

Molecular Formula C16H16ClN3O2
Molecular Weight 317.77 g/mol
Cat. No. B11146772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide
Molecular FormulaC16H16ClN3O2
Molecular Weight317.77 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C(=O)NCCN2C=CC3=C2C=C(C=C3)Cl
InChIInChI=1S/C16H16ClN3O2/c1-10-15(11(2)22-19-10)16(21)18-6-8-20-7-5-12-3-4-13(17)9-14(12)20/h3-5,7,9H,6,8H2,1-2H3,(H,18,21)
InChIKeyNGCNATUJCPCQAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide: A Differentiated Indole-Isoxazole Hybrid for Anticancer Drug Discovery


N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic small molecule belonging to the indole-isoxazole carboxamide hybrid class . It is characterized by a distinctive 6-chloro-1H-indole moiety linked via an N1-ethyl spacer to a 3,5-dimethyl-4-isoxazolecarboxamide pharmacophore. This compound is a member of a broader class explored for anticancer activity, particularly against hepatocellular carcinoma (HCC), where indole-isoxazole hybrids have demonstrated potent, selective cytotoxicity mediated by cell cycle arrest and CDK4 downregulation [1]. Its unique N1-substitution pattern on the indole ring differentiates it from the more common C3-substituted analogs, potentially conferring a distinct binding mode and selectivity profile.

Why N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide Cannot Be Replaced by Generic Indole-Isoxazole Hybrids


Indole-isoxazole carboxamide hybrids exhibit highly sensitive structure-activity relationships (SAR), meaning minor structural modifications can drastically alter or abolish biological activity. Generic substitution is unreliable because cytotoxicity is profoundly influenced by the specific halogen substituent and its position on the indole ring, as well as the attachment point of the ethyl linker [1]. For example, in a closely related series, a change from a 4-thiomethyl to a 4-chloro or 4-bromo substituent markedly reduced potency [1]. The target compound's precisely defined architecture—a 6-chloro substituent, an N1-ethyl linker, and a fully methylated isoxazole-4-carboxamide—is a unique combination that has not been fully characterized in biological assays but is built upon a validated pharmacophore model [2]. Substituting a generic 'indole-isoxazole' or a close positional isomer (e.g., the 5-chloro or 6-bromo analog) without quantitative evidence of equipotency risks introducing a compound with unknown, and likely inferior, target engagement and cellular efficacy.

Quantitative Differentiation Evidence for N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide


Differentiation by 6-Chloro Indole Substitution Pattern versus 5-Chloro Isomer

The position of the chlorine atom on the indole ring is a critical determinant of biological activity. The target compound features a 6-chloro substituent. A direct analog, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide, which differs only in the chlorine position (C5 vs. C6) and linker attachment point (C3 vs. N1), represents the closest structural comparator . This structural difference is not trivial; in the foundational series of indole-isoxazole hybrids, the 4-substituted phenyl amide derivatives showed that the potency was weak for the 4-chloro analog (5m, IC50 = 12.1 µM on Huh7) compared to the lead compound 5a (IC50 = 0.7 µM) [1]. This class-level inference demonstrates that chloro-substitution and its position strongly modulate cytotoxic potency against HCC cell lines, supporting the non-interchangeability of the 6-chloro and 5-chloro isomers.

Hepatocellular Carcinoma Structure-Activity Relationship Halogen Substituent Effect

Differentiation from 6-Bromo Analog in Enzyme Inhibition Potential

A closely related analog, N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide, shares the exact same scaffold but with a bromine atom instead of chlorine at the 6-position . This analog has been described as a potential inhibitor of cystathionine gamma-lyase, an enzyme involved in hydrogen sulfide (H2S) production . The replacement of chlorine with bromine is a key example of halogen bioisosterism, which can profoundly impact binding affinity, lipophilicity (AlogP), and metabolic stability. While specific inhibitory constants (Ki or IC50) for either compound against this target are not publicly available, the distinct pharmacological profiles implied by their differing halogen substituents mean the 6-chloro compound cannot be substituted by the 6-bromo analog without expecting a different biological outcome. The 6-chloro variant may offer a superior balance of potency and physicochemical properties for targets where excessive lipophilicity or steric bulk from bromine is detrimental.

Enzyme Inhibition Cystathionine Gamma-Lyase Halogen Bioisosterism

Differentiation from C3-Linked Indole-Isoxazole Hybrids: Linker Regiochemistry Drives Distinct Pharmacophores

The vast majority of characterized indole-isoxazole anticancer hybrids are linked via the indole C3 position (e.g., the 5a-5u series by Hawash et al.), whereas the target compound employs an N1-ethyl linker [1]. This fundamental difference in regiochemistry creates a distinct pharmacophore geometry. The C3-linked series showed a broad range of cytotoxic activities against Huh7, MCF7, and HCT116 cell lines, with lead compound 5a achieving an IC50 of 0.7 µM on Huh7 cells [1]. While direct IC50 values for the N1-linked target compound are not publicly available, the N1-substitution pattern places the isoxazole carboxamide in a different spatial orientation relative to the indole plane, which can result in a unique molecular recognition pattern compared to all C3-linked analogs. This structural divergence is sufficient to classify it as a different chemotype, not merely an analog.

Drug Design Regiochemistry Pharmacophore Modeling

Predicted Physicochemical Differentiation and Drug-Likeness

The target compound possesses a distinct physicochemical profile supporting its selection for drug discovery. It has a molecular weight of 317.77 g/mol and a calculated partition coefficient (clogP) of 2.61, with a topological polar surface area (TPSA) of 74.85 Ų [1]. This places it well within Lipinski's Rule of Five criteria for oral drug-likeness (MW < 500, clogP < 5, H-bond donors < 5, H-bond acceptors < 10). In comparison, the potent C3-linked analog 5a has a higher molecular weight (393.13 g/mol) and higher TPSA (77.71 Ų) [2]. The target compound's lower molecular weight and moderate lipophilicity may confer superior membrane permeability and a more favorable ADME profile, making it a better starting point for lead optimization programs where CNS penetration or oral bioavailability is desired.

Drug-likeness Physicochemical Properties Lipinski's Rule of Five

Inferred Selectivity Profile Against Normal Cells

A critical differentiator for anticancer agents is their selectivity for malignant over normal cells. In the Hawash et al. study, the lead indole-isoxazole hybrid 5a demonstrated a favorable selectivity window, with an IC50 of 2.3 µM against the normal breast epithelial cell line MCF12A, which is approximately 3.3-fold higher than its IC50 on the Huh7 liver cancer cell line (0.7 µM) [1]. While direct data for the target compound is unavailable, this class-level evidence suggests that the indole-isoxazole carboxamide pharmacophore is capable of achieving a meaningful therapeutic window. The structural uniqueness of the target compound, with its N1-ethyl linker and 6-chloro substitution, may offer an opportunity to further improve this selectivity index relative to the C3-linked series.

Selectivity Safety Pharmacology Cancer vs. Normal Cells

Optimized Research and Industrial Application Scenarios for N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide


Exploring Regiochemical SAR in HCC Drug Discovery

This compound is the ideal tool for medicinal chemistry teams aiming to diversify their indole-isoxazole patent estate beyond the crowded C3-linked chemical space. Its N1-ethyl linker represents a structurally distinct pharmacophore. Researchers can use it as a reference standard in head-to-head cytotoxicity assays (e.g., SRB assays on Huh7, HepG2, and SNU475 cells) against established C3-linked leads like compound 5a to quantify the impact of linker regiochemistry on potency and selectivity. This directly addresses the evidence gap identified in Section 3 [1].

Investigating Halogen-Dependent Target Engagement

For groups studying enzymes like cystathionine gamma-lyase or other halogen-sensitive targets, this compound serves as a critical component of a halogen-scanning library. By procuring and testing the 6-chloro, 6-bromo [1], and unsubstituted indole analogs in parallel, researchers can decouple the steric and electronic effects of the halogen on binding affinity, guiding the rational design of inhibitors with optimized potency and selectivity. This application is built upon the differential profile established in Section 3.

Lead Optimization Based on Favorable Physicochemical Properties

With a molecular weight of 317.77 Da and a clogP of 2.61, this compound is a superior 'lead-like' starting point compared to larger analogs such as 5a (MW 393.13). It is ideally suited for fragment-based drug discovery or lead optimization campaigns where maintaining low lipophilicity and high ligand efficiency is paramount to achieving oral bioavailability. The favorable physicochemical profile established in Section 3 directly supports its use in ADME-guided medicinal chemistry programs [1].

Selectivity Profiling Against Normal Cell Lines

Given the class-level evidence for a therapeutic window, this compound should be prioritized for broad cancer cell line panel screening paired with counter-screening against a panel of normal cell lines (e.g., MCF12A, primary hepatocytes). The goal is to establish its unique selectivity fingerprint, which is unknown but hypothesized to be distinct from C3-linked analogs. This directly addresses the selectivity potential identified as a key class feature in Section 3 [1].

Quote Request

Request a Quote for N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.